molecular formula C27H19N5O7S B11550703 N-[(1E)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

N-[(1E)-3-{(2E)-2-[3-(2,4-dinitrophenoxy)benzylidene]hydrazinyl}-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide

Cat. No.: B11550703
M. Wt: 557.5 g/mol
InChI Key: MTFZFOYKCHZBEG-HUMORHPISA-N
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Description

N-[(1E)-1-{N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound known for its unique structural properties. This compound features a combination of aromatic rings, hydrazinecarbonyl groups, and thiophene moieties, making it a subject of interest in various fields of chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1E)-1-{N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the hydrazinecarbonyl intermediate, followed by the introduction of the dinitrophenoxyphenyl group through a condensation reaction. The final step involves the incorporation of the thiophene moiety under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and minimize impurities. Techniques such as recrystallization and chromatography are employed to purify the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amino groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H) under controlled temperatures.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

N-[(1E)-1-{N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[(1E)-1-{N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the dinitrophenoxy group allows for interactions with electron-rich sites, while the thiophene moiety can engage in π-π stacking interactions. These interactions can lead to the activation or inhibition of biochemical pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

  • N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide
  • N-[(1E)-1-(hydrazinecarbonyl)-2-[(4-methylpyrimidin-2-yl)amino]eth-1-en-1-yl]benzamide

Uniqueness: N-[(1E)-1-{N’-[(E)-[3-(2,4-DINITROPHENOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-2-(THIOPHEN-2-YL)ETH-1-EN-1-YL]BENZAMIDE stands out due to its combination of dinitrophenoxy and thiophene groups, which confer unique electronic and steric properties. These features make it a valuable compound for studying specific biochemical interactions and developing novel therapeutic agents.

Properties

Molecular Formula

C27H19N5O7S

Molecular Weight

557.5 g/mol

IUPAC Name

N-[(E)-3-[(2E)-2-[[3-(2,4-dinitrophenoxy)phenyl]methylidene]hydrazinyl]-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C27H19N5O7S/c33-26(19-7-2-1-3-8-19)29-23(16-22-10-5-13-40-22)27(34)30-28-17-18-6-4-9-21(14-18)39-25-12-11-20(31(35)36)15-24(25)32(37)38/h1-17H,(H,29,33)(H,30,34)/b23-16+,28-17+

InChI Key

MTFZFOYKCHZBEG-HUMORHPISA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N/C(=C/C2=CC=CS2)/C(=O)N/N=C/C3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CS2)C(=O)NN=CC3=CC(=CC=C3)OC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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